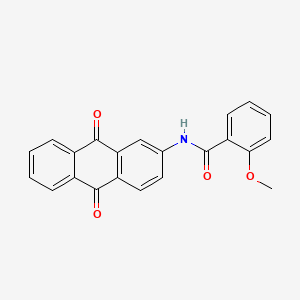
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide, also known as DAMPA, is a compound that has been extensively studied for its potential applications in scientific research. DAMPA is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. In
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been used extensively in scientific research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are involved in the fast synaptic transmission of glutamate. By blocking the activation of AMPA receptors, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, indicating that it blocks the activation of AMPA receptors. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been shown to reduce the frequency of miniature EPSPs, indicating that it reduces the release of glutamate from presynaptic terminals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide. One area of research is to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more selective AMPA receptor antagonists that can be used in long-term experiments. Finally, researchers may also investigate the potential therapeutic applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in high yield and purity.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNJTHUIFNTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

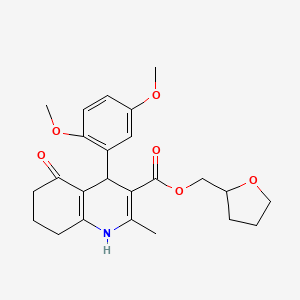
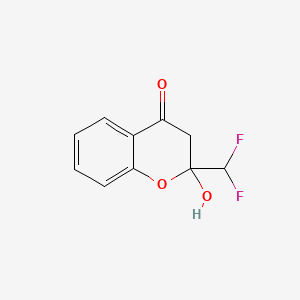
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
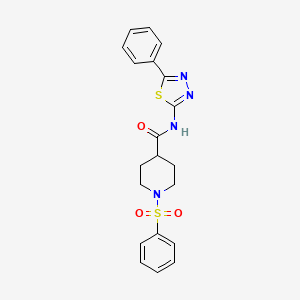
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
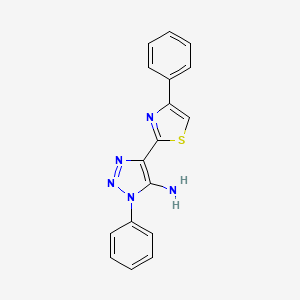
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
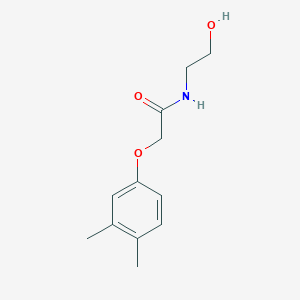
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)